

Inter-day and intra-day precision and accuracy for Avanafil assay

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Compound of Interest

Compound Name: Avanafil-d4

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Precision and Accuracy of Avanafil Assays: A Comparative Guide

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure reliable and reproducible results. This guide provides a detailed comparison of the inter-day and intra-day precision and accuracy of various analytical methods for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor. The data presented is compiled from several studies, offering a comprehensive overview of the performance of different assays.

Quantitative Performance Data

The precision of an analytical method is typically expressed as the relative standard deviation (%RSD), while accuracy is often reported as the percentage of recovery. The following tables summarize the inter-day and intra-day precision and accuracy for Avanafil assays using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Avanafil Assay Performance

Analytical Method	Parameter	Inter-day Precision (%RSD)	Intra-day Precision (%RSD)	Accuracy (%)
RP-HPLC	Avanafil	0.33-0.63[1]	0.35-0.61[1]	98-102[1]
RP-HPLC	Avanafil	< 2.0[2]	< 2.0[2]	Not explicitly stated, but recovery was good[2]
UPLC	Avanafil Impurities	0.407-2.187[3]	0.085-0.962[3]	92.17-103.14[3]
LC-DAD	Avanafil	< 2.0[4][5]	< 2.0[4][5]	> 95[4][5]
LC-MS/MS	Avanafil	< 2.0[4][5]	< 2.0[4][5]	> 95[4][5]

Comparison with Other PDE5 Inhibitor Assays

While a direct head-to-head comparison in a single study is limited, the following table provides an overview of the performance of assays for other PDE5 inhibitors, offering a broader context for the performance of Avanafil assays.

PDE5 Inhibitor	Analytical Method	Inter-day Precision (%RSD)	Intra-day Precision (%RSD)	Accuracy (%)
Sildenafil, Tadalafil, Vardenafil	PDE5 Inhibition Assay	Not specified	Not specified	Not specified, focused on detection[6][7]
Tadalafil	Spectrophotometric	Not specified	Not specified	Not specified[8]

Experimental Protocols

The methodologies employed in these studies are crucial for understanding and reproducing the presented data. Below are detailed experimental protocols for the RP-HPLC and LC-

MS/MS assays for Avanafil.

RP-HPLC Method for Avanafil in Pharmaceutical Formulation[1]

- Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
- Column: Inertsil ODS C18 column (4.6 x 250mm, 5 μ m).[1]
- Mobile Phase: A mixture of Methanol and 0.1% Ortho-Phosphoric Acid (OPA) in a 75:25 v/v ratio.[1]
- Flow Rate: 1 ml/min.[1]
- Detection Wavelength: 246 nm.[1]
- Injection Volume: 20 μ l.[1]
- Sample Preparation: Standard and sample solutions of Avanafil were prepared in the mobile phase. Tablet powder was used for the assay in pharmaceutical formulations.[1]
- Validation: The method was validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[1]

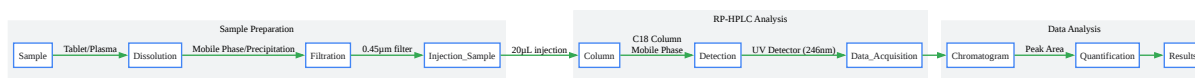
LC-MS/MS Method for Simultaneous Determination of Avanafil and Dapoxetine in Human Plasma[9]

- Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
- Column: Agilent Zorbax Eclipse XDB C18 column (4.6 \times 50 mm, 1.8 μ m).[9]
- Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 60:40 v/v ratio.[9]
- Flow Rate: 0.5 mL/min.[9]

- Internal Standard: Tadalafil.[9]
- Sample Preparation: Protein precipitation was used for sample preparation from human plasma.[9]
- Validation: The bio-analytical method was validated according to US-FDA guidelines, including assessments of sensitivity, selectivity, linearity, accuracy, precision, dilution integrity, matrix effect, and carryover.[9][10]

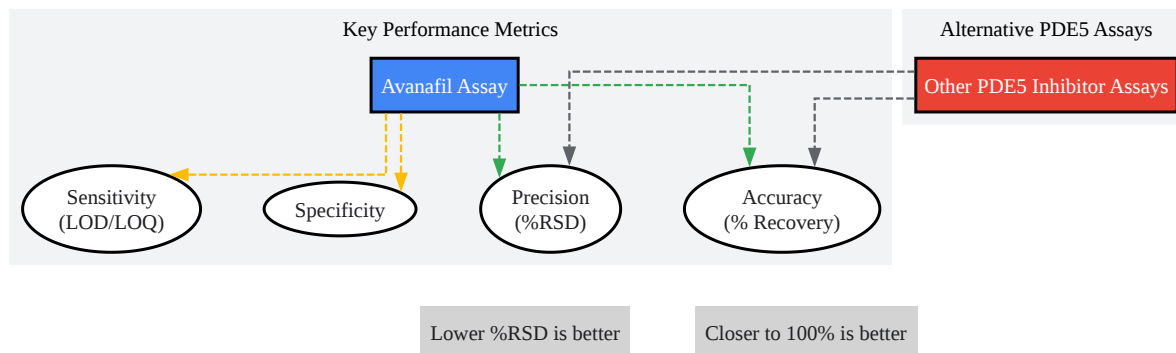
Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the typical workflows for sample analysis using RP-HPLC and a comparison of key analytical parameters.



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Caption: Experimental workflow for Avanafil assay using RP-HPLC.



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Caption: Logical relationship of key performance metrics for analytical assays.

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